molecular formula C21H27N3O4S B2929894 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448031-24-0

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Número de catálogo: B2929894
Número CAS: 1448031-24-0
Peso molecular: 417.52
Clave InChI: LDRVCKAGPPPPMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a sulfonamide derivative featuring a 1-cyclopentyl-substituted tetrahydroindazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a methyl bridge. The sulfonamide group at position 6 of the benzodioxine ring is a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets.

Propiedades

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-29(26,16-9-10-20-21(13-16)28-12-11-27-20)22-14-18-17-7-3-4-8-19(17)24(23-18)15-5-1-2-6-15/h9-10,13,15,22H,1-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVCKAGPPPPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the maturation of essential viral proteins. Inhibiting Mpro can prevent the virus from replicating, making it a promising target for antiviral drugs.

Pharmacokinetics

The compound’s effectiveness against mpro was evaluated usingvirtual screening and molecular dynamics simulations . These methods can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available in the current literature, factors such as temperature, pH, and the presence of other biological molecules can potentially affect the compound’s action

Actividad Biológica

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that exhibits significant biological activities due to its unique structural components. This compound incorporates a sulfonamide group known for its antibacterial properties and an indazole derivative associated with anticancer activity and neurotransmitter modulation.

Chemical Structure and Properties

The compound's structure includes:

  • Indazole moiety : Contributes to potential anticancer properties.
  • Benzo[b][1,4]dioxine : Enhances pharmacological activity.
  • Sulfonamide group : Imparts antibacterial properties through enzyme inhibition.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H24N3O4S
Molecular Weight396.48 g/mol
CAS Number1448044-44-7

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. They inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in folate synthesis. This mechanism is essential in treating various bacterial infections.

Anticancer Activity

Indazole derivatives have been shown to exhibit significant anticancer activities. For instance:

  • Inhibition of Tumor Growth : Compounds containing indazole scaffolds have been reported to inhibit various kinases involved in cancer progression. A study highlighted that indazole derivatives effectively inhibited Polo-like kinase 4 (PLK4), which is pivotal in cell cycle regulation and tumor growth .

Neurotransmitter Modulation

The unique structural features of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may also influence neurotransmitter systems. Indazole compounds have been linked to modulating serotonin and dopamine pathways, potentially offering therapeutic avenues for neuropsychiatric disorders.

Study on Antitumor Activity

A significant study evaluated the potential of indazole derivatives against PLK4. The results showed that specific derivatives exhibited nanomolar inhibition of PLK4 activity, leading to reduced tumor growth in xenograft models . The findings suggest that the incorporation of the indazole scaffold into drug design could enhance anticancer efficacy.

Pharmacological Profiles

Research has indicated that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide possesses a favorable pharmacological profile due to its lipophilicity and ability to penetrate biological membranes. This characteristic is vital for improving bioavailability and therapeutic effectiveness.

Comparación Con Compuestos Similares

Structural and Functional Differences

Compound Name Molecular Formula (Estimated) Functional Groups Key Structural Features
Target Compound : N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₂₂H₂₈N₄O₄S Sulfonamide, cyclopentyl, tetrahydroindazole Cyclopentyl group enhances lipophilicity; sulfonamide provides acidity and binding potential
Analog 1 : N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide C₂₀H₂₁N₂O₃S Carboxamide, cyano, tetrahydrobenzothiophene Carboxamide group reduces acidity vs. sulfonamide; benzothiophene core alters electron density
Analog 2 : N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide C₂₅H₃₄N₄O₃S Acetamide, isopropylsulfonyl Acetamide linker and isopropylsulfonyl substituent may influence solubility and target affinity

Key Observations

Sulfonamide vs.

Core Heterocycle Differences :

  • The tetrahydroindazole core in the target compound and Analog 2 may confer rigidity and π-stacking capability, whereas Analog 1’s benzothiophene introduces sulfur-based electronic effects .

Substituent Effects: The cyclopentyl group in the target compound and Analog 2 increases lipophilicity (logP ~3.5–4.0), which may improve membrane permeability but reduce aqueous solubility.

Research Findings and Hypotheses

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Enzyme Inhibition Potential: Sulfonamide-containing analogs (e.g., the target compound) are frequently investigated as kinase or protease inhibitors due to their ability to bind ATP pockets or catalytic sites .
  • Antimicrobial Activity : Benzodioxine sulfonamides have shown promise against Gram-positive bacteria in prior studies, suggesting a possible avenue for the target compound .
  • Metabolic Stability : The tetrahydroindazole core may enhance metabolic stability compared to Analog 1’s benzothiophene, which could be prone to oxidative metabolism .

Q & A

Q. How can researchers validate purity thresholds for in vivo toxicity studies?

  • Methodological Answer : Employ orthogonal analytics:
  • HPLC-ELSD : Detect non-UV active impurities (e.g., cyclopentyl byproducts).
  • ICP-MS : Quantify heavy metal residues from catalysts (e.g., Li⁺).
  • 2D-NMR : Resolve diastereomeric impurities in the indazole core .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bayesian statistical models to weigh evidence from conflicting assays, incorporating prior knowledge of sulfonamide SAR (Structure-Activity Relationships) .
  • Interdisciplinary Integration : Combine synthetic chemistry with AI-driven process optimization (e.g., reinforcement learning for reaction pathway discovery) to bridge gaps between empirical and computational results .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.